molecular formula C8H6FN3O B13988435 2-Amino-6-fluoro-4(3h)-quinazolinone

2-Amino-6-fluoro-4(3h)-quinazolinone

Cat. No.: B13988435
M. Wt: 179.15 g/mol
InChI Key: BBLYLHBKDJTOCY-UHFFFAOYSA-N
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Description

2-Amino-6-fluoro-4(3H)-quinazolinone is a synthetic organic compound built on the privileged 4(3H)-quinazolinone scaffold, a nitrogen-containing heterocycle consisting of a benzene ring fused to a pyrimidine ring . This compound is specifically functionalized with an amino group at the 2-position and a fluorine atom at the 6-position, modifications known to significantly influence the physicochemical properties and biological activity of the core structure . The 4(3H)-quinazolinone core is a building block in over 150 naturally occurring alkaloids and is recognized in medicinal chemistry for its remarkable stability and wide range of pharmacological activities . The incorporation of fluorine is a common strategy in drug design to enhance metabolic stability, influence electronic characteristics, and improve bioavailability . The presence of the 2-amino group offers a versatile handle for further chemical derivatization, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies . Quinazolinone derivatives, particularly those with substitutions at the 2, 6, and 8 positions, are extensively investigated in oncology research for their ability to modulate various cellular targets . Research on closely related analogues has demonstrated potent antitumor activities, often through mechanisms such as inhibition of the epidermal growth factor receptor (EGFR) and tubulin polymerization, which are critical pathways in cancer cell proliferation and survival . The structural features of this compound make it a valuable intermediate for developing novel therapeutic agents, with primary research applications in anticancer drug discovery, medicinal chemistry, and pharmacology. This product is intended for research and development purposes in a laboratory setting only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6FN3O

Molecular Weight

179.15 g/mol

IUPAC Name

2-amino-6-fluoro-3H-quinazolin-4-one

InChI

InChI=1S/C8H6FN3O/c9-4-1-2-6-5(3-4)7(13)12-8(10)11-6/h1-3H,(H3,10,11,12,13)

InChI Key

BBLYLHBKDJTOCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)NC(=N2)N

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Amino 6 Fluoro 4 3h Quinazolinone and Its Analogs

Established Synthetic Routes to 4(3H)-Quinazolinones

The construction of the 4(3H)-quinazolinone core is a well-explored area of organic synthesis, with several reliable methods starting from readily available ortho-substituted benzene (B151609) derivatives.

A primary and versatile method for synthesizing the quinazolinone ring involves the cyclocondensation of o-aminobenzamides with various carbon electrophiles. This approach allows for the introduction of diverse substituents at the 2-position of the quinazolinone core.

One effective strategy employs the reaction of o-aminobenzamides with β-ketoesters. This reaction can be catalyzed by phosphorous acid under metal- and oxidant-free conditions, proceeding through a selective C-C bond cleavage to yield both 2-alkyl- and 2-aryl-substituted quinazolinones in excellent yields. acs.orgnih.gov Another approach utilizes aldehydes as the carbon source. Ultrasound-assisted condensation of o-aminobenzamides with aldehydes provides a rapid and efficient synthesis of quinazolinones at ambient temperature without the need for a metal catalyst. rsc.org Copper salts have also been employed to catalyze the cyclocondensation of o-aminobenzamides with aldehydes. acs.org

These methods are adaptable for the synthesis of the target molecule by using 2-amino-5-fluorobenzamide (B107079) as the starting material and an appropriate reaction partner to install the 2-amino group, such as cyanogen (B1215507) bromide or a related synthon.

Table 1: Examples of Cyclocondensation Reactions for Quinazolinone Synthesis

Starting MaterialReagentCatalyst/ConditionsProduct TypeReference(s)
o-Aminobenzamideβ-KetoesterPhosphorous Acid2-Alkyl/Aryl-quinazolinone acs.org, nih.gov
o-AminobenzamideAldehydeUltrasound, Ambient Temp.2-Substituted-quinazolinone rsc.org
o-AminobenzamideAldehydeCopper Salts, DMA2-Substituted-quinazolinone acs.org
o-AminobenzamideMethanol[Cp*Ir(2,2'-bpyO)(H2O)]Unsubstituted Quinazolinone organic-chemistry.org

Utilization of Isatoic Anhydrides as Precursors

Isatoic anhydride (B1165640) is a highly valuable and frequently used precursor for quinazolinone synthesis due to its reactivity with a wide range of nucleophiles. tandfonline.comresearchgate.net The general mechanism involves the nucleophilic attack of an amine on the carbonyl group of the isatoic anhydride, followed by decarboxylation to generate an o-aminobenzamide intermediate in situ. This intermediate then undergoes cyclization with an electrophile to form the quinazolinone ring. orgchemres.org

A common application is the three-component condensation of isatoic anhydride, an aldehyde, and an amine or ammonia (B1221849) source. researchgate.net This one-pot reaction can be facilitated by various catalysts, including Lewis acids like gallium triflate or solid acid catalysts such as silica (B1680970) sulfuric acid. orgchemres.org For the synthesis of 2-amino-quinazolinones, a solid-phase approach has been reported where a polymer-bound isothiourea reacts with an isatoic anhydride derivative to produce the target compounds in good yield and purity. researchgate.net This highlights the adaptability of isatoic anhydride chemistry for creating specifically substituted quinazolinones.

By starting with 6-fluoroisatoic anhydride, this method provides a direct route to the 6-fluoro-4(3H)-quinazolinone scaffold.

Anthranilic acid and its esters are fundamental starting materials for several quinazolinone synthesis pathways. organic-chemistry.org A widely used two-step procedure, often referred to as the Niementowski reaction in its variations, begins with the acylation of anthranilic acid. nih.govnih.gov

In a typical sequence, anthranilic acid is first treated with an acylating agent, such as chloroacetyl chloride or acetic anhydride. nih.govnih.gov The resulting N-acyl anthranilic acid is then cyclized, often with acetic anhydride, to form a 2-substituted-3,1-benzoxazin-4-one intermediate. nih.govtandfonline.com This benzoxazinone (B8607429) is subsequently treated with an amine source, like ammonia or hydrazine (B178648), which opens the oxazinone ring and facilitates recyclization to the final 4(3H)-quinazolinone derivative. nih.govnih.gov Microwave irradiation has been shown to improve reaction times and yields in some of these transformations. tandfonline.com

To synthesize the target compound, 5-fluoroanthranilic acid would serve as the precursor. Acylation followed by cyclization and subsequent reaction with an appropriate nitrogen source would yield 2-amino-6-fluoro-4(3H)-quinazolinone.

Table 2: Comparison of Precursors for 4(3H)-Quinazolinone Synthesis

PrecursorCommon ReagentsIntermediate(s)Key AdvantagesReference(s)
o-AminobenzamideAldehydes, Esters, KetonesImine/EnamineDirect cyclization, diverse 2-substituents acs.org, rsc.org
Isatoic AnhydrideAmines, Aldehydeso-Aminobenzamide (in situ)High reactivity, suitable for one-pot reactions tandfonline.com, orgchemres.org, researchgate.net
Anthranilic AcidAcyl Chlorides, AnhydridesN-Acyl Anthranilic Acid, BenzoxazinoneReadily available starting material, well-established route nih.gov, tandfonline.com, nih.gov

Strategies for Fluorine Introduction into the Quinazolinone Scaffold

The incorporation of fluorine into the quinazolinone structure is a key step in synthesizing the target compound and its analogs. This can be achieved either by building the ring from already fluorinated starting materials or by direct fluorination of a pre-formed quinazolinone ring.

Direct fluorination involves the introduction of a fluorine atom onto an existing quinazolinone scaffold through an electrophilic or nucleophilic substitution reaction. While direct C-H fluorination of aromatic systems can be challenging, specialized reagents have been developed for this purpose. Palladium-catalyzed C-H activation has been explored for the fluorination of quinazoline (B50416) derivatives using reagents like N-Fluorobenzenesulfonimide (NFSI). globethesis.com This method allows for the late-stage introduction of fluorine, which can be advantageous in synthetic design. However, controlling the regioselectivity of such reactions can be a significant challenge, often requiring specific directing groups on the substrate.

The most common and regiochemically precise method for preparing 6-fluoro-quinazolinone derivatives is to begin with a commercially available, fluorinated precursor. organic-chemistry.org This approach ensures the fluorine atom is positioned correctly from the outset, avoiding issues with selectivity and harsh reaction conditions associated with direct fluorination.

Key fluorinated starting materials include:

5-Fluoroanthranilic acid: This is a versatile precursor that can be used in the synthetic pathways described in section 2.1.3. pleiades.online

2-Amino-5-fluorobenzamide: This compound can be directly utilized in cyclocondensation reactions as outlined in section 2.1.1.

6-Fluoroisatoic anhydride: As detailed in section 2.1.2, this precursor reacts with various nucleophiles to directly form the 6-fluoro-quinazolinone core.

For instance, reacting fluorine-containing 3,1-benzoxazin-4-ones (derived from the corresponding fluoro-anthranilic acids) with nitrogen-centered nucleophiles like ammonium (B1175870) acetate (B1210297) is a direct method for producing fluorinated 3H-quinazolin-4-ones. pleiades.online Similarly, the reaction of 2-amino-N-phenylbenzamide with trifluoroacetic acid can be used to synthesize 2-(trifluoromethyl)quinazolin-4-ones, demonstrating the use of fluorinated reagents to build complexity. organic-chemistry.org These precursor-based strategies offer a reliable and high-yielding route to specifically fluorinated quinazolinones like this compound.

Approaches for Installing the 2-Amino Moiety

The introduction of the 2-amino group is a critical step in the synthesis of the target quinazolinone. Various strategies have been developed to achieve this, primarily involving nucleophilic substitution reactions and ring-closure methodologies that incorporate the amino functionality.

Nucleophilic Substitution at Position 2

Nucleophilic aromatic substitution (SNAr) is a common method for introducing an amino group onto a pre-formed quinazolinone scaffold. This typically involves the displacement of a suitable leaving group, such as a halogen, from the 2-position of the quinazolinone ring by an amine nucleophile.

The regioselectivity of nucleophilic substitution on di-substituted quinazolines, such as 2,4-dichloroquinazoline (B46505), is well-documented. mdpi.com Generally, the C4 position is more susceptible to nucleophilic attack under milder conditions. mdpi.com Consequently, substitution at the C2 position often requires more forcing conditions, such as higher temperatures or the use of microwave irradiation, to achieve the desired 2-amino-quinazolinone. mdpi.com

A two-step approach can also be employed, where a more reactive group at the 4-position is first substituted, followed by the introduction of the amino group at the 2-position. For instance, 2-chloro-4-methoxyquinazolines can be synthesized and subsequently reacted with various amines under reflux conditions to yield 2-amino-4-methoxyquinazolines. chim.it This sequential substitution allows for a more controlled synthesis of diversely substituted quinazolinones.

Table 1: Examples of Nucleophilic Substitution for the Synthesis of 2-Amino-Quinazolinone Analogs

Starting MaterialReagents and ConditionsProductYield (%)
2,4-Dichloro-6,7-dimethoxyquinazolineAniline, N,N-diisopropylethylamine, Dioxane, 80°C, 12hN1-(2-Chloro-6,7-dimethoxyquinazolin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine65
2-Chloro-4-methoxyquinazolinesVarious amines, Reflux2-Amino-4-methoxyquinazolines20-99

Ring Closure Reactions Incorporating the Amino Group

An alternative and often more convergent approach involves the construction of the quinazolinone ring in a manner that the 2-amino group is incorporated from the outset. These methods typically start from anthranilic acid derivatives or other ortho-substituted anilines.

One such method involves the reaction of isatoic anhydride with various nitrogen-containing nucleophiles. A concise and efficient solid-phase synthesis of 2-amino-4(3H)-quinazolinones has been reported, which involves the reaction of polymer-bound isothioureas with an isatoic anhydride derivative, yielding the product in good yield and purity. researchgate.net

Another one-pot synthesis involves the ring-opening of isatoic anhydride followed by a palladium-catalyzed oxidative isocyanide-insertion. rsc.org This method is highly regioselective and allows for the construction of a wide array of 2-amino-4(3H)-quinazolinones from readily available starting materials. rsc.org

A metal-free approach for the synthesis of 2-aminated quinazoline derivatives has also been developed, utilizing the reaction of 2-aminobenzophenone (B122507) with cyanides. nih.gov This method proceeds via an oxidative annulation and offers the advantage of mild reaction conditions and the avoidance of transition metal catalysts. nih.gov

Modern and Green Chemistry Approaches in Quinazolinone Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. This has led to the exploration of microwave-assisted synthesis, novel catalytic systems, and the use of environmentally benign reaction media like ionic liquids for the synthesis of quinazolinones.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.gov This technology has been successfully applied to the synthesis of various quinazolinone derivatives.

For instance, a rapid, one-pot, solvent-free procedure has been developed for the synthesis of fluorinated 2,3-disubstituted quinazolin-4(3H)-ones by the neat three-component cyclocondensation of anthranilic acid, phenyl acetyl chloride, and substituted anilines under microwave irradiation. researchgate.net This method offers significant rate enhancement and good yields. researchgate.net

Another example is the microwave-assisted synthesis of 3-amino-2-phenylquinazolin-4(3H)-one from the reaction of 2-benzamidobenzoyl chloride with hydrazine in DMF. ingentaconnect.com This protocol drastically reduces the reaction time to a few minutes compared to several hours required for conventional refluxing. ingentaconnect.com Furthermore, a facile and environmentally friendly method for the one-pot synthesis of quinazolinones from 2-aminobenzamide (B116534) derivatives and various alcohols has been developed using microwave irradiation and a commercial copper catalyst under solvent-free conditions. nih.gov

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of a Quinazolinone Derivative

MethodReaction TimeYield (%)Reference
Conventional Heating (Oil Bath)16 hours55 nih.gov
Microwave Irradiation2 hoursup to 90 nih.gov

Metal-Catalyzed and Metal-Free Oxidative Methods

Both metal-catalyzed and metal-free oxidative methods have been developed for the synthesis of quinazolinones, offering alternative and often milder reaction pathways.

Metal-Catalyzed Oxidative Methods:

Various transition metals, including copper, iron, and ruthenium, have been employed as catalysts in the synthesis of quinazolinones. A copper-catalyzed aerobic oxidative synthesis of quinazolinones from 2-aminobenzamide derivatives and alcohols has been reported, which can be performed under microwave irradiation and solvent-free conditions. nih.gov Iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines under microwave assistance also provides an efficient route to quinazolinone derivatives. sci-hub.cat Ruthenium complexes have been shown to catalyze the tandem synthesis of quinazolinone derivatives from 2-aminobenzonitriles and an alcohol-water system. organic-chemistry.org

Metal-Free Oxidative Methods:

In line with the principles of green chemistry, there is a growing interest in metal-free synthetic approaches. A novel metal-free synthesis of quinazolinones has been developed via the dual amination of sp³ C-H bonds, using methylarenes or other simple molecules as a one-carbon synthon. rsc.orgbohrium.com This method avoids the use of transition metals and relies on an oxidative process. rsc.orgbohrium.com

Another metal-free approach involves the trifluoroacetic acid (TFA)-promoted reaction of anthranilamides and ketoalkynes, which proceeds via a selective breaking of the C-C triple bond. nih.gov Iodine has also been utilized as a catalyst in the aerobic oxidative synthesis of quinazolines, offering a cost-effective and environmentally friendly alternative to metal catalysts. nih.gov

Ionic Liquid Mediated Reactions

Ionic liquids (ILs) are salts with low melting points that are gaining attention as green solvents and catalysts in organic synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and recyclability.

The metal-free synthesis of 2-aryl-3-arylmethylquinazolin-4(3H)-one has been achieved through an ionic liquid-mediated and I₂-promoted tandem oxidative cyclocondensation of isatoic anhydrides with arylmethylamines. researchgate.net This method offers advantages such as reduced reaction times, higher product yields, and the recyclability of the ionic liquid. researchgate.net

Functionalized ionic liquids can also be used as soluble supports in microwave-assisted synthesis, facilitating product isolation and purification. researchgate.net The use of ionic liquids can be combined with other green chemistry techniques, such as microwave irradiation, to develop highly efficient and sustainable synthetic protocols for quinazolinone derivatives. The dual activation of nucleophiles and electrophiles by the cations and anions of ionic liquids can be crucial in promoting reactions and achieving high yields. nih.gov

Total Synthesis and Chemical Transformations of Specific this compound Derivatives

The synthesis of this compound and its analogs is a significant area of research due to the broad biological activities associated with the quinazolinone scaffold. The introduction of a fluorine atom at the 6-position and an amino group at the 2-position can modulate the compound's physicochemical properties and biological efficacy. Advanced synthetic methodologies focus on efficient, high-yield, and scalable routes to these target molecules and their subsequent chemical transformations to create diverse derivatives.

One of the most direct and widely adopted methods for the synthesis of 2-amino-4(3H)-quinazolinone derivatives involves the cyclocondensation of the corresponding anthranilic acid derivative with a suitable source for the N-C-N fragment. For this compound, the synthesis typically begins with 2-amino-5-fluorobenzoic acid.

A common and efficient one-pot synthesis involves the reaction of 2-amino-5-fluorobenzoic acid with a cyanamide (B42294) derivative, often facilitated by chlorotrimethylsilane (B32843) (TMSCl). This method proceeds through a Dimroth rearrangement to yield the thermodynamically more stable 2-aminoquinazolin-4-one structure. nih.govmdpi.com This approach is advantageous as it often avoids the need for extensive purification by column chromatography and is amenable to large-scale production. mdpi.com

The general reaction scheme is as follows: 2-amino-5-fluorobenzoic acid is treated with a substituted cyanamide and TMSCl in a suitable solvent like tert-butanol. The reaction mixture is then subjected to basic conditions, for instance, using aqueous sodium hydroxide (B78521) in ethanol, to facilitate the Dimroth rearrangement and cyclization, affording the desired 2-(substituted-amino)-6-fluoro-4(3H)-quinazolinone. nih.govmdpi.com

Table 1: One-Pot Synthesis of 2-(Substituted-amino)-6-fluoro-4(3H)-quinazolinone Derivatives

EntryStarting Anthranilic AcidCyanamide Derivative (R-NH-CN)Key ReagentsProductRef.
12-amino-5-fluorobenzoic acidN-(3,5-dichlorophenyl)cyanamideTMSCl, t-BuOH; then NaOH/EtOH/H₂O6-fluoro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one nih.govmdpi.com
22-amino-5-fluorobenzoic acidN-phenylcyanamideTMSCl, t-BuOH; then NaOH/EtOH/H₂O6-fluoro-2-(phenylamino)quinazolin-4(3H)-one nih.govmdpi.com

Another established synthetic route is the reaction of a suitable 2-amino-5-fluorobenzamide with cyanogen bromide or a similar reagent, which provides the 2-amino functionality and induces cyclization. Alternatively, the condensation of 2-amino-5-fluorobenzoic acid with dicyandiamide (B1669379) or guanidine (B92328) derivatives under various reaction conditions can also yield the target quinazolinone core.

Once the this compound scaffold is synthesized, it serves as a versatile intermediate for further chemical transformations. The amino group at the C2 position and the secondary amine at the N3 position are common sites for derivatization, allowing for the introduction of a wide range of substituents to explore structure-activity relationships.

Chemical Transformations and Derivatization:

The exocyclic amino group at the C2 position can undergo various reactions, including acylation, alkylation, and condensation with aldehydes or ketones to form Schiff bases. For instance, N-acylation can be readily achieved by treating the parent compound with acyl chlorides or anhydrides in the presence of a base like triethylamine (B128534) (TEA). nih.gov

Similarly, the nitrogen at the N3 position of the quinazolinone ring can be alkylated or arylated. This is typically accomplished by deprotonation with a suitable base, such as sodium hydride (NaH), followed by reaction with an alkyl or aryl halide. nih.gov

Table 2: Chemical Transformations of 2-((3,5-dichlorophenyl)amino)-6-fluoro-4(3H)-quinazolinone

EntryStarting MaterialReagentReaction TypeProductRef.
16-fluoro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-oneAcetic anhydride, TEAN-Acylation (at C2-amino group)N-(6-fluoro-4-oxo-3,4-dihydroquinazolin-2-yl)-N-(3,5-dichlorophenyl)acetamide nih.gov
26-fluoro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-onePropionyl chloride, TEAN-Acylation (at C2-amino group)N-(6-fluoro-4-oxo-3,4-dihydroquinazolin-2-yl)-N-(3,5-dichlorophenyl)propionamide nih.gov
36-fluoro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-oneIodomethane, NaHN-Alkylation (at N3 position)6-fluoro-2-((3,5-dichlorophenyl)amino)-3-methylquinazolin-4(3H)-one nih.gov
46-fluoro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-oneBenzyloxyacetyl chloride, TEAN-Acylation (at C2-amino group)2-(benzyloxy)-N-(6-fluoro-4-oxo-3,4-dihydroquinazolin-2-yl)-N-(3,5-dichlorophenyl)acetamide nih.gov

These synthetic and derivatization strategies provide a robust platform for generating a library of this compound analogs. The ability to modify the substituents at the C2 and N3 positions is crucial for fine-tuning the pharmacological properties of these compounds. The methods described are generally efficient and utilize readily available starting materials, facilitating the exploration of this important class of heterocyclic compounds.

Chemical Reactivity and Derivatization Strategies of the 2 Amino 6 Fluoro 4 3h Quinazolinone Core

Reactivity of the Quinazolinone Ring System

The quinazolinone ring system is an aromatic heterocycle, but the presence of two nitrogen atoms in the pyrimidine (B1678525) ring and the carbonyl group significantly influences its reactivity compared to a simple benzene (B151609) ring.

The pyrimidine portion of the quinazolinone ring is generally resistant to electrophilic attack due to the electron-withdrawing nature of the nitrogen atoms. wikipedia.org Consequently, electrophilic aromatic substitution primarily occurs on the fused benzene ring. The position of substitution on the benzene ring is directed by the existing substituents: the activating amino group at position 2 (via resonance) and the deactivating but ortho-, para-directing fluorine atom at position 6.

In general, the order of reactivity for electrophilic substitution on the quinazoline (B50416) ring is 8 > 6 > 5 > 7. wikipedia.org However, in the case of 2-amino-6-fluoro-4(3H)-quinazolinone, the directing effects of the substituents play a crucial role. The fluorine at position 6 deactivates the ring towards electrophiles, but directs incoming electrophiles to its ortho and para positions (positions 5 and 8, and position 7 respectively). The powerful activating effect of the 2-amino group would also direct electrophiles to the 5 and 7 positions.

A study on the nitration of 7-fluoroquinazolin-4(3H)-one using a mixture of concentrated sulfuric acid and fuming nitric acid resulted in the formation of 7-fluoro-6-nitroquinazolin-4(3H)-one. nih.gov This suggests that electrophilic substitution on a fluoro-substituted quinazolinone ring is feasible, and in the case of the title compound, would likely occur at the positions electronically activated by the amino group and influenced by the fluoro substituent.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions on this compound

ReactionReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄2-Amino-6-fluoro-5-nitro-4(3H)-quinazolinone and/or 2-Amino-6-fluoro-7-nitro-4(3H)-quinazolinone
HalogenationBr₂, FeBr₃2-Amino-5-bromo-6-fluoro-4(3H)-quinazolinone and/or 2-Amino-7-bromo-6-fluoro-4(3H)-quinazolinone
SulfonationFuming H₂SO₄This compound-5-sulfonic acid and/or this compound-7-sulfonic acid

The quinazolinone ring can be susceptible to nucleophilic attack, particularly at the C4 carbonyl carbon and the C2 position, which can sometimes lead to the opening of the pyrimidine ring. The attack of a nucleophile on the carbonyl group of the lactone can cause the opening of the lactone ring, forming amide intermediates. researchgate.net In warm acidic or alkaline solutions, quinazoline itself can undergo hydrolysis to form 2-aminobenzaldehyde (B1207257) (or its self-condensation products), formic acid, and ammonia (B1221849). wikipedia.org

While specific studies on the ring-opening of this compound are not extensively detailed, the general reactivity pattern suggests that strong nucleophiles or harsh reaction conditions (e.g., strong acids or bases at elevated temperatures) could lead to the cleavage of the pyrimidine ring. For instance, a domino sequence of imination, intramolecular cyclization, and subsequent nucleophilic ring opening has been observed in the synthesis of related quinazolinone systems. mdpi.com

Functionalization of the Amino Group at Position 2

The exocyclic amino group at the C2 position is a key site for derivatization, behaving as a typical aromatic amine, and its nucleophilicity allows for a wide range of functionalization reactions.

The 2-amino group readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding 2-acylamino derivatives. For instance, N-acetylated 2-aminoquinazolin-4-(3H)-one derivatives have been synthesized using acetic anhydride (B1165640) and triethylamine (B128534). nih.gov Similarly, alkylation can be achieved using alkyl halides, often in the presence of a base like sodium hydride in a polar aprotic solvent such as DMF. nih.gov A series of 6-substituted 2-alkylaminoquinazolin-4(3H)-ones have been synthesized, highlighting the feasibility of this modification. nih.gov

Arylation of the 2-amino group can be more challenging but can be accomplished through various methods, including nucleophilic aromatic substitution on an activated aryl halide or through metal-catalyzed cross-coupling reactions. The synthesis of several 2-(arylamino)-4(3H)-quinazolinones has been reported, demonstrating the viability of introducing aryl substituents at this position. nih.govacs.org

Table 2: Examples of Functionalization Reactions at the 2-Amino Position

Reaction TypeReagents and ConditionsProduct Type
AcylationAcetic anhydride, TEA, DCM, 40 °C2-Acetamido-6-fluoro-4(3H)-quinazolinone
AlkylationIodomethane, NaH, DMF, 0 °C to rt6-Fluoro-2-(methylamino)-4(3H)-quinazolinone
ArylationActivated Aryl Halide, Base, Heat2-(Arylamino)-6-fluoro-4(3H)-quinazolinone

The primary amino group at position 2 can condense with aldehydes and ketones to form Schiff bases (imines). This reaction is typically carried out by refluxing the aminoquinazolinone with the carbonyl compound in a suitable solvent, sometimes with acid catalysis. The formation of Schiff's bases from 3-aminoquinazolinones and various aldehydes is a well-established reaction. researchgate.netnih.gov Although less common for the 2-amino position, this transformation is chemically feasible.

These Schiff base intermediates can be valuable precursors for the synthesis of more complex heterocyclic systems. For example, the azomethine group (C=N) in the Schiff base can undergo further cyclization reactions. The reaction of 3-aminoquinazolinones with reagents like bis[(methylsulfanyl)methylidene]-malononitrile can lead to the formation of fused triazino- or triazepinoquinazolinones. nih.gov This suggests that the 2-amino group, after conversion to a Schiff base or a similar intermediate, could be used as a handle for constructing novel fused heterocyclic systems.

The 2-amino group provides a convenient point of attachment for amino acids and peptides, enabling the synthesis of hybrid molecules with potentially enhanced biological properties. The coupling reaction typically involves the activation of the carboxylic acid group of an N-protected amino acid, followed by reaction with the 2-amino group of the quinazolinone.

A study on the synthesis of quinazolinone-amino acid hybrids utilized 3-amino-6-fluoro-2-(4-fluorophenyl)quinazolin-4(3H)-one and various Fmoc-protected L-amino acids. nih.gov The coupling was successfully achieved using a coupling agent like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in the presence of a base such as DIEA (N,N-diisopropylethylamine). nih.gov Following the coupling, the protecting group (Fmoc) is removed to yield the final amino acid conjugate. nih.gov This methodology can be directly applied to couple amino acids to the 2-amino position of 6-fluoro-4(3H)-quinazolinone. This strategy is part of the broader field of peptide-drug conjugates, which aim to combine the specificity of peptides with the therapeutic action of small molecules. researchgate.netnih.gov

Modifications at Position 3 (N-3 Substitution)

The N-3 position of the quinazolinone core is readily derivatized with a wide range of aromatic and heterocyclic groups. These modifications are typically achieved through condensation reactions with various electrophilic reagents. For instance, reaction of the parent quinazolinone with substituted aldehydes can lead to the formation of Schiff bases, which can be further modified. researchgate.net Similarly, reactions with isothiocyanates can introduce thiourea (B124793) derivatives. researchgate.net

The introduction of five-membered heterocyles, such as those containing nitrogen, sulfur, and oxygen atoms, has been a subject of considerable interest. researchgate.net These moieties are prevalent in many biologically active molecules and their incorporation into the quinazolinone scaffold is a common strategy in medicinal chemistry. researchgate.netnih.gov The synthesis of such derivatives often involves multi-component reactions or condensation of the quinazolinone with a suitable heterocyclic precursor. researchgate.net

Below is a table summarizing representative N-3 substitutions on the quinazolinone core.

Reactant/ReagentResulting N-3 SubstituentReaction TypeReference
Aromatic AldehydesSchiff Bases (e.g., -N=CH-Ar)Condensation researchgate.netnih.gov
IsothiocyanatesThiourea Derivatives (e.g., -NH-C(=S)-NHR)Addition researchgate.net
Halo-heterocyclesDirectly linked heterocycle (e.g., Oxadiazole)Nucleophilic Substitution nih.gov
Ethyl Acetate (B1210297)Ethyl acetate group (-CH₂COOEt)Alkylation nih.gov

The nature of the N-3 substituent also influences the molecule's physicochemical properties. nih.gov A bulky aromatic or heterocyclic group can introduce steric hindrance, affecting the planarity of the quinazolinone system and its ability to interact with biological targets. Furthermore, the electronic properties of the substituent—whether it is electron-donating or electron-withdrawing—can modulate the electron density across the entire fused ring system. This, in turn, affects the reactivity of other positions on the molecule, such as the C-2 amino group and the aromatic ring. nih.gov

Reactions Involving the Fluorine Atom at Position 6

The fluorine atom at position 6 is a critical feature of the this compound structure. Its high electronegativity and small size impart unique electronic properties to the benzene portion of the fused ring system, influencing its reactivity and metabolic stability. mdpi.com

The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). This dual nature significantly alters the reactivity of the aromatic ring. The strong inductive effect deactivates the ring towards electrophilic aromatic substitution, making reactions like nitration or Friedel-Crafts acylation more difficult compared to the non-fluorinated analogue.

Conversely, this electron-withdrawing nature makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the fluorine atom. The fluorine atom can stabilize the negative charge in the Meisenheimer complex intermediate formed during an SNAr reaction. The introduction of fluorine can also add stability to the aromatic ring itself, leading to higher resistance to addition reactions. nih.gov Furthermore, aromatic fluorine can participate in weak, non-covalent interactions, such as C-F···X dipoles, which can be significant in molecular recognition. nih.gov

Electronic EffectDescriptionImpact on ReactivityReference
Inductive Effect (-I)Strong withdrawal of electron density from the ring through the sigma bond.Deactivates the ring towards electrophilic attack; activates it for nucleophilic attack. mdpi.com
Mesomeric Effect (+M)Weak donation of electron density to the ring from fluorine's lone pairs through the pi system.Partially counteracts the deactivating inductive effect, but the inductive effect dominates. nih.gov
StabilizationContributes to the stability of the aromatic pi-system.Increases resistance to addition reactions. nih.gov

While fluorine is generally a poor leaving group in SNAr reactions compared to heavier halogens like chlorine or iodine, its displacement is possible under specific conditions, especially if the ring is highly activated by other electron-withdrawing groups. In the context of quinazolines, studies on related 2,4-dichloroquinazoline (B46505) precursors show that the C4 position is highly susceptible to nucleophilic attack, followed by the C2 position. mdpi.com

The presence of the electron-withdrawing quinazolinone core enhances the electrophilicity of the attached benzene ring, making the C-F bond at position 6 potentially susceptible to cleavage by strong nucleophiles under forcing conditions (e.g., high temperature, strong base). However, such reactions are less common than substitutions at other positions. The reactivity would be significantly lower than that of a chlorine or bromine atom at the same position. Therefore, while theoretically possible, halogen exchange at the C-6 position would require more vigorous reaction conditions than substitutions at other halogenated positions on similar heterocyclic systems.

Synthesis of Complex Hybrid and Fused Quinazolinone Systems

The this compound scaffold serves as a valuable building block for the synthesis of more complex molecular architectures, including hybrid molecules and fused polycyclic systems. nih.govrsc.org Molecular hybridization involves covalently linking two or more pharmacologically active molecules into a single structure to create a new compound with potentially enhanced or synergistic activities. nih.gov

Fused systems are created by building additional rings onto the quinazolinone core. nih.gov In particular, fusing a new ring across the 2,3-positions of the quinazolinone improves the rigidity and planarity of the molecule. rsc.org Synthetic strategies to achieve these structures include transition-metal-catalyzed cyclizations, cycloadditions, and various cascade reactions. rsc.org For example, the amino group at C-2 and the nitrogen at N-3 can act as binucleophiles in reactions with appropriate dielectrophiles to form a new fused ring. These complex structures are of great interest in medicinal chemistry for their diverse pharmacological potential. nih.govresearchgate.net

The table below outlines examples of strategies used to create complex quinazolinone-based systems.

System TypeSynthetic StrategyDescriptionReference
Hybrid MoleculesMolecular HybridizationCovalent linking of the quinazolinone core to another pharmacophore (e.g., thiazole, triazole, imidazole). nih.gov
2,3-Fused SystemsCascade/Cyclization ReactionsBuilding a new heterocyclic ring using the N3 and C2-amino positions as reactive sites. rsc.org
Polycyclic SystemsIntramolecular CyclizationFormation of additional rings fused to the benzo moiety of the quinazolinone skeleton. nih.gov
BisquinazolinesCondensation with BinucleophileReacting a benzoxazin-4-one precursor with a diamine (e.g., 1,4-phenylenediamine) to link two quinazolinone units. researchgate.net

Structure Activity Relationship Sar Studies and Rational Molecular Design

Impact of Substituents on In Vitro Biological Interactions

The biological activity of quinazolinone derivatives is highly dependent on the nature and position of various substituents on both the benzene (B151609) and pyrimidine (B1678525) rings. nih.gov Modifications can significantly influence the compound's physicochemical properties and its interaction with biological targets. nih.gov

Role of the 2-Amino Group on Molecular Recognition

The group at position 2 is considered essential for the antimicrobial activities of quinazolinone derivatives. nih.gov The presence of an amine or a substituted amine at this position is a recurring feature in biologically active compounds within this class. nih.gov For instance, 2,4-diamino-6-[(aryl)thio] quinazoline (B50416) compounds have been noted for their antimalarial properties. cbijournal.comnih.gov The development of synthetic strategies to produce 2-amino 3-substituted quinazolinones with a free amino group at the second position is in demand due to the extensive biological activity associated with this structural motif. aurigeneservices.com Furthermore, in the design of inhibitors for extracellular signal-regulated kinase 1/2 (ERK1/2), a 2-amino-7-amide quinazoline skeleton was utilized, highlighting the importance of the 2-amino group in creating potent and selective inhibitors. nih.gov

Influence of Substitutions at Position 3 on Pharmacophore Development

Position 3 of the 4(3H)-quinazolinone core is a frequent site for modification, and substitutions here play a critical role in defining the compound's bioactivity. The addition of different heterocyclic moieties or substituted aromatic rings at this position can significantly increase activity. nih.govnih.gov For instance, the presence of a substituted aromatic ring at position 3 is considered essential for antimicrobial properties. nih.gov In the development of antitumor agents, various 3-position substituted quinazoline derivatives have been investigated as EGFR inhibitors. nih.gov The versatility of this position allows for the attachment of diverse functional groups, including five-membered heterocycles, which has proven to be a promising strategy for generating bioactive molecules. researchgate.net The nature of the substituent at N3 can influence properties such as anticonvulsant activity, where a 2-amino phenyl group at this position was found to be favorable. nih.gov

The following table illustrates the impact of different substituents at the N3 position on the EGFR kinase inhibitory activity of certain quinazolinone derivatives.

CompoundSubstituent at N3Other Key SubstituentsEGFRwt-TK Inhibition Rate (%) @ 1 µMReference
5a-CH32-phenoxymethyl-(phenylimino)-methyl1.91 nih.gov
5g-CH32-phenoxymethyl-(3-fluoro-phenylimino)-methyl31.06 nih.gov
5k-CH32-phenoxymethyl-(3,4-difluoro-phenylimino)-methyl98.15 nih.gov
5l-CH32-phenoxymethyl-(3,5-difluoro-phenylimino)-methyl97.51 nih.gov

Significance of Substituents at Positions 5, 7, and 8

While positions 2, 3, and 6 are commonly highlighted, substitutions at positions 5, 7, and 8 also significantly contribute to the biological profile of quinazolinone derivatives. SAR studies have revealed that the presence of a halogen atom at position 8, in addition to position 6, can enhance antimicrobial activities. nih.gov The exploration of substitutions at the 5- through 8-positions has led to the discovery of potent inhibitors for specific targets; for example, an amino group at the 8-position resulted in a highly active PARP-1 inhibitor. researchgate.net Recent research has systematically investigated modifications at positions 6 and 7, demonstrating that tuning substituents at these sites can lead to potent and selective inhibitors of receptor-interacting protein kinases 2 and 3 (RIPK2 and RIPK3). nih.gov The nature of the substituent at position 7 can also influence the ease of subsequent chemical reactions, such as alkylation. researchgate.net

Design Principles for Targeting Specific Biomolecular Pathways (In Vitro)

The rational design of 2-amino-6-fluoro-4(3H)-quinazolinone derivatives for specific biomolecular pathways relies on the foundational principles of SAR. By strategically modifying the quinazolinone scaffold, researchers can develop inhibitors for various targets, such as protein kinases, which are often implicated in cancer. nih.govnih.gov

A key design principle involves identifying a known inhibitor or a privileged scaffold and systematically modifying its structure to enhance potency and selectivity. For example, in designing novel EGFR tyrosine kinase inhibitors, a 3-methyl-quinazolinone core was derivatized at the 2-position with various substituted phenylimino-methyl-phenoxymethyl groups. nih.gov The results indicated that fluoro substitutions on the phenyl ring, particularly at the 3-position, were crucial for good anticancer activity. nih.gov

Structure-based drug design is another powerful approach. The discovery of 2-amino-7-amide quinazoline derivatives as potent ERK1/2 inhibitors was achieved through this method. nih.gov Molecular docking studies can reveal key interactions, such as hydrogen bonds and cation-Π interactions, between the inhibitor and the amino acid residues of the target protein. nih.gov This information guides the design of new compounds with improved binding affinity. For instance, docking of a potent quinazolinone derivative into the EGFR active site showed hydrogen bonding with residues R817 and T830, providing a rationale for its inhibitory activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For quinazolin-4(3H)-one analogs, robust 3D-QSAR models have been developed to understand the structural requirements for inhibiting targets like the Epidermal Growth Factor Receptor (EGFR). nih.gov

In a typical 3D-QSAR study, techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed. These methods generate models based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.gov For a series of quinazolin-4(3H)-one analogs, a CoMSIA model yielded strong statistical parameters (R² = 0.895, Q² = 0.599), indicating a robust and predictive model. nih.gov

These models produce contour maps that visualize the regions around the molecule where specific properties are favorable or unfavorable for activity. This information is invaluable for rational drug design, allowing researchers to predict the activity of novel compounds before synthesis. nih.govresearchgate.net The application of such models has been used to design new, more potent quinazolinone-based EGFR inhibitors. nih.gov The combination of 3D-QSAR, molecular docking, and pharmacophore modeling serves as a powerful tool for understanding structural requirements and designing novel, potent inhibitors based on the quinazolinone scaffold. researchgate.net

Computational Design and Virtual Screening for Novel Ligands

Computational methodologies, including molecular docking and virtual screening, are pivotal in the rational design and discovery of novel ligands based on a core chemical scaffold. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, research on closely related quinazolinone analogs provides significant insights into the application of these techniques for designing potential therapeutic agents.

One such pertinent study involves the design and virtual screening of novel quinazolinone derivatives targeting the 3CL protease (3CLpro) of the SARS-CoV-2 virus. arabjchem.org In this research, a series of new quinazolinone derivatives were designed based on the structural framework of known antiviral quinazolinones. arabjchem.org The core of the synthesized compounds was a 6-fluoro-quinazolinone, specifically 6-fluoro-3-(4-fluorophenyl)-2-mercaptoquinazolin-4(3H)-one, which was then modified to create a library of derivatives. arabjchem.org

The in silico inhibitory potential of these designed compounds against the SARS-CoV-2 3CLpro was evaluated using molecular docking and molecular dynamics simulations. arabjchem.org The primary aim of the docking studies was to predict the binding affinity and interaction modes of the designed ligands within the active site of the 3CLpro enzyme. A key aspect of this interaction is the binding to the catalytic dyad (Cys-His) of the protease. arabjchem.org

The research findings indicated that several of the designed 6-fluoro-quinazolinone derivatives exhibited strong binding affinities to the 3CLpro active site. The docking scores, which are a measure of the predicted binding affinity, were significant for a number of the compounds. arabjchem.org For instance, compounds with specific substitutions demonstrated superior binding scores compared to a co-crystallized ligand, indicating their potential as potent inhibitors. arabjchem.org

To further validate the stability of the ligand-protein interactions predicted by the docking studies, molecular dynamics simulations were performed on the most promising compounds. These simulations, conducted over a 50-nanosecond production run, confirmed that the selected quinazolinone derivatives formed stable complexes with the 3CLpro enzyme. arabjchem.org

The following interactive data table summarizes the molecular docking scores for a selection of the designed 6-fluoro-quinazolinone derivatives from the aforementioned study.

Compound IDXP Gscore (kcal/mol)
5b -7.4
5c -8.3
5i -7.8
5j -7.5
5l -8.2
Data sourced from a study on 6-fluoro-3-(4-fluorophenyl)-2-mercaptoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 3CLpro inhibitors. arabjchem.org

These computational approaches are instrumental in the early stages of drug discovery, allowing for the rapid screening of large virtual libraries of compounds and the prioritization of candidates for synthesis and further biological evaluation. The insights gained from such studies on related 6-fluoro-quinazolinone scaffolds can inform the future computational design of novel ligands based specifically on the this compound core.

Mechanistic Investigations of 2 Amino 6 Fluoro 4 3h Quinazolinone Interactions in Vitro Models

Biochemical and Cellular Assays for Target Engagement

Enzyme Inhibition Kinetics and Selectivity (e.g., Kinases, Hydrolases, MAOs)

Derivatives of the quinazolinone scaffold are recognized for their potent inhibitory effects on various enzyme families, particularly kinases, which are pivotal in cell signaling pathways. While specific kinetic data for 2-amino-6-fluoro-4(3H)-quinazolinone is not extensively detailed in publicly available research, studies on structurally similar fluorinated quinazolinone compounds provide insight into their enzyme inhibition profiles.

For instance, certain fluorinated quinazoline (B50416) derivatives have been identified as potent inhibitors of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). In some cases, these compounds exhibit inhibitory concentrations (IC50) in the nanomolar range. One study on a series of quinazoline derivatives identified a compound with an IC50 value of 19.76 nM against EGFR and 33.26 nM against VEGFR. mdpi.com Another series of 6,7-dimorpholinoalkyl quinazoline compounds showed excellent EGFR inhibitory activity, with IC50 values as low as 7 nM.

Furthermore, modifications to the quinazoline core, including the strategic placement of fluorine atoms, have been shown to influence selectivity. For example, a fluorinated quinazoline-based inhibitor demonstrated nanomolar potencies for TrkA/B/C kinases (IC50 = 85-650 nM) with a favorable selectivity profile against other kinases like FLT3. nih.gov The exploration of substitutions at the 6- and 7-positions of the quinazoline scaffold has been shown to modulate potency and selectivity towards specific kinases such as RIPK2 and RIPK3. nih.gov

The quinazolinone structure has also been investigated for its potential to inhibit monoamine oxidases (MAOs), enzymes involved in neurotransmitter metabolism. While specific studies on the 6-fluoro variant are limited, the broader class of 4(3H)-quinazolinones has been evaluated for this activity.

Table 1: Kinase Inhibition by Fluorinated Quinazolinone Derivatives

Derivative Class Target Kinase IC50 (nM)
Quinazoline Derivative EGFR 19.76 mdpi.com
Quinazoline Derivative VEGFR 33.26 mdpi.com
6,7-dimorpholinoalkyl quinazoline EGFR 7 sigmaaldrich.com

This table presents data for structurally related compounds to indicate the potential activity of the quinazolinone scaffold.

DNA Binding and Photo-disruption Studies

The direct interaction of this compound with DNA has not been a primary focus of the available research. Studies on some quinoline (B57606) derivatives, a related heterocyclic system, have shown covalent binding to DNA in vitro, suggesting a potential mechanism of action for mutagenicity and carcinogenicity for those specific compounds. nih.gov However, this mechanism is not broadly attributed to all quinazolinone-based molecules and requires specific structural features and metabolic activation. There is currently a lack of specific studies investigating the photo-disruption capabilities of this compound.

Modulation of Cellular Processes in In Vitro Cell Lines (e.g., Cell Cycle, Apoptosis)

The quinazolinone scaffold is a well-established pharmacophore in the development of anticancer agents, with numerous derivatives demonstrating the ability to influence key cellular processes like the cell cycle and apoptosis (programmed cell death).

Studies on fluorinated quinazoline derivatives have shown that these compounds can induce cell cycle arrest, often in the G1 phase. For example, a novel quinazoline derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was found to arrest the cell cycle at the G1 phase in MCF-7 breast cancer cells. nih.gov This arrest prevents cells from progressing to the S phase, thereby inhibiting DNA replication and proliferation.

In addition to cell cycle arrest, these compounds are known to induce apoptosis. The same 8-fluoroquinazoline (B71482) derivative was shown to promote apoptosis in MCF-7 cells. nih.gov The mechanism of apoptosis induction by quinazolinone derivatives can involve the modulation of key regulatory proteins. For instance, some derivatives have been shown to increase the levels of pro-apoptotic proteins like cleaved-caspase 9 and Bax, while decreasing the levels of the anti-apoptotic protein Bcl-2. This shift in the balance of pro- and anti-apoptotic proteins leads to the activation of the caspase cascade and subsequent cell death.

Table 2: Cytotoxic Activity of a Fluorinated Quinazoline Derivative (Compound 6e)

Cell Line Cancer Type IC50 (µM)
T-24 Urinary Bladder Cancer 257.87 jscimedcentral.com

Data for 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a related fluorinated quinazoline.

Anti-Biofilm Formation Mechanisms in Bacterial Cultures

Bacterial biofilms are a significant challenge in treating infections due to their inherent resistance to antibiotics. The 4(3H)-quinazolinone scaffold has emerged as a promising structure for the development of agents that can inhibit biofilm formation.

The primary mechanism by which many quinazolinone derivatives are thought to inhibit biofilm formation is through the disruption of quorum sensing (QS). researchgate.net QS is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the genes responsible for biofilm formation and virulence. By interfering with QS signaling, these compounds can prevent the bacteria from forming a mature biofilm, rendering them more susceptible to conventional antibiotics.

For example, certain novel quinazolinone derivatives have been shown to inhibit biofilm formation in Pseudomonas aeruginosa at sub-minimum inhibitory concentrations, with IC50 values in the low micromolar range. researchgate.net These compounds were also found to decrease the production of exopolysaccharides, a key component of the biofilm matrix, and impede bacterial motility. researchgate.net Similarly, other quinazolinone analogues have demonstrated efficient inhibition of biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA) with IC50 values around 20 µM.

Elucidation of Molecular Binding Modes and Interaction Networks

Molecular docking and other computational techniques have been instrumental in elucidating how fluorinated quinazolinone derivatives interact with their target proteins at the atomic level. These studies provide a rationale for the observed biological activity and guide the design of more potent and selective inhibitors.

In the context of kinase inhibition, docking studies have shown that the quinazoline core often serves as a scaffold that fits into the ATP-binding pocket of the enzyme. The nitrogen atoms at positions 1 and 3 of the quinazoline ring are frequently involved in forming crucial hydrogen bonds with amino acid residues in the hinge region of the kinase, mimicking the interaction of the adenine (B156593) portion of ATP.

For a fluorinated quinazoline derivative targeting Aurora A kinase, molecular docking revealed that the fluorine atom on the quinazoline ring can have a significant impact on binding to the hinge region through additional interactions. nih.gov The small size of the fluorine atom allows it to fit into the active site without causing steric hindrance. nih.gov Computational studies on EGFR inhibitors have highlighted the importance of substitutions at various positions of the quinazoline ring for establishing optimal polar and hydrophobic interactions within the ATP-binding site. nih.gov

Insights into Fluorine's Role in Receptor Binding and Ligand Stability

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various physicochemical and pharmacokinetic properties. In the context of this compound, the fluorine atom at the 6-position is expected to confer several advantages.

Fluorine's high electronegativity can alter the electronic properties of the quinazoline ring system, potentially influencing pKa and the strength of interactions with target residues. It can participate in favorable electrostatic and dipolar interactions within a protein's binding pocket. For instance, the fluorine atom can form hydrogen bonds or other non-covalent interactions with specific amino acid residues, thereby increasing the binding affinity of the ligand for its receptor. jscimedcentral.com

Moreover, the C-F bond is exceptionally strong and more stable than a C-H bond. This increased stability can make the molecule more resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can lead to improved metabolic stability, a longer biological half-life, and enhanced bioavailability. Structure-activity relationship (SAR) studies on quinazolinone derivatives have often revealed that the presence of a halogen, such as fluorine, at the 6-position can be beneficial for biological activity. nih.gov Computational analyses also suggest that electronegative substituents at the C-6 position of the quinazoline ring can foster optimal interactions within the ATP-binding site of kinases, enhancing inhibitory activity. nih.gov

Comparative Mechanistic Studies with Other Quinazolinone Analogs

Comparative in vitro studies of quinazolinone analogs provide critical insights into the mechanistic roles of specific functional groups, such as the 2-amino and 6-fluoro moieties of this compound. These studies reveal how substitutions on the quinazolinone scaffold dictate the compound's interaction with various enzymatic and cellular targets.

Anticancer and Enzyme Inhibition Mechanisms

A primary mechanism of action for many quinazolinone analogs is the inhibition of protein kinases, which are pivotal in cellular signaling pathways controlling growth, proliferation, and differentiation. mdpi.com

Epidermal Growth Factor Receptor (EGFR) Inhibition: The quinazoline core is a well-established scaffold for EGFR inhibitors. mdpi.com The 4-anilino moiety is a common feature in potent EGFR inhibitors like gefitinib, where it extends into the ATP-binding cleft. mdpi.com However, substitutions at other positions are also critical. Studies on 4-anilino-quinazoline derivatives have shown that attaching 2-substituted acetamido moieties at the C-6 position can lead to potent antiproliferative activity in cancer cell lines such as HepG2 and MCF-7. mdpi.com Furthermore, the presence of small, lipophilic substituents like a fluorine atom (-F) on benzene (B151609) rings attached to the quinazoline core has been shown to increase antiproliferative activity across various cell lines, including A549, Caco-2, and MCF-7. mdpi.com

AKT and Other Kinase Inhibition: Beyond EGFR, quinazolinone derivatives have been investigated as inhibitors of other kinases. For instance, certain analogs have shown potential as inhibitors of the AKT pathway, which is frequently deregulated in cancer. mdpi.com In vitro screening of 2,3,6-trisubstituted-4(3H)-quinazolinones demonstrated activity against breast cancer, hepatocellular carcinoma, and cervical cancer cell lines. nih.gov The inhibitory mechanism often involves competitive binding at the ATP-binding site of the kinase. The substitution pattern significantly influences potency and selectivity. For example, in a study of 2-substituted quinazolin-4(3H)-ones, a compound bearing a 2-methoxyphenyl substitution at C2 displayed a remarkable antiproliferative profile against a majority of tested cancer cell lines. mdpi.com

Table 1: Comparative In Vitro Cytotoxic Activity of Quinazolinone Analogs Against Cancer Cell Lines
Compound/AnalogSubstitution PatternTarget Cell LineActivity (IC50)Reference
Compound 13e6-Hydroxy-quinazolinone derivativeSKLU-19.48 µg/mL researchgate.net
Compound 13e6-Hydroxy-quinazolinone derivativeMCF-720.39 µg/mL researchgate.net
Compound 13e6-Hydroxy-quinazolinone derivativeHepG-218.04 µg/mL researchgate.net
Compound 53-(2-chloro-6-fluorobenzylidene)amino-6-chloro-2-phenyl-4(3H)-quinazoloneRD14.65 µM nih.gov
Compound 73-(4-bromo-2-hydroxybenzylidene)amino-6-chloro-2-phenyl-4(3H)-quinazoloneMDA-MB-2318.79 µM nih.gov

Anti-inflammatory Mechanisms

The anti-inflammatory properties of quinazolinones have been mechanistically linked to the inhibition of key pathways involved in the inflammatory response.

Inhibition of Inflammatory Gene Expression: In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells have shown that quinazolinone derivatives can inhibit the expression of inflammatory genes. nih.gov Specific analogs demonstrated significant downregulation of mRNA for cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and inducible nitric oxide synthase (iNOS). nih.gov The underlying mechanism for this effect is the inhibition of the nuclear factor κB (NF-κB) pathway. nih.gov Structure-activity relationship studies revealed that the nature of the substituent at the N3 position is critical; aliphatic chains of a certain length showed excellent inhibition, while longer chains could introduce steric hindrance, reducing activity. nih.gov

Antimicrobial Mechanisms

The quinazolinone scaffold is a versatile pharmacophore for developing antimicrobial agents. The mechanism often involves interaction with bacterial cell walls or DNA structures. nih.gov

Structure-Activity Relationship in Antimicrobial Activity: SAR studies have consistently shown that substitutions at positions 2 and 3, along with the presence of a halogen atom at position 6 or 8, can enhance antimicrobial activities. nih.gov The presence of a fluoro group, in particular, has been noted to be a crucial moiety for arresting the growth of microbes in certain series of urea/thiourea (B124793) quinazolinone conjugates. nih.gov This suggests that the 6-fluoro substitution in this compound could be mechanistically important for potential antimicrobial action, possibly by improving cell permeability or target binding affinity. nih.govfrontiersin.org

Table 2: Influence of Substituents on Antimicrobial Activity of Quinazolinone Analogs
Analog SeriesKey Structural Feature for ActivityObserved In Vitro EffectReference
Urea/thiourea quinazolinone conjugatesFluoro group on phenyl ringPotent activity against various pathogens nih.gov
General quinazolinonesHalogen atom at position 6 or 8Improved antimicrobial activity nih.gov
General quinazolinonesSubstituted aromatic ring at position 3Essential for antimicrobial activity nih.gov
General quinazolinonesMethyl or thiol group at position 2Essential for antimicrobial activity nih.gov

Antiviral Mechanisms

Recently, 2-aminoquinazolin-4-(3H)-one derivatives have been identified as potent inhibitors of coronaviruses, including SARS-CoV-2.

Inhibition of SARS-CoV-2: The parent compound, 2-aminoquinazolin-4-(3H)-one, showed significant activity against SARS-CoV-2 in a Vero cell assay with an IC50 of 0.23 μM. mdpi.com While the precise mode of action has not been fully elucidated, potential viral targets include proteases like 3-chymotrypsin-like protease (3CLpro) or enzymes involved in viral replication such as RNA-dependent RNA polymerase (RdRp). mdpi.com Comparative studies of N-substituted derivatives of this scaffold were conducted to improve pharmacokinetic properties while retaining inhibitory activity, indicating that modifications at the nitrogen positions are tolerated and can be used to fine-tune the molecule's properties. mdpi.com

Computational and Theoretical Chemistry Studies of 2 Amino 6 Fluoro 4 3h Quinazolinone

Molecular Docking Simulations for Ligand-Protein Complexes

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely applied in drug design to understand how a ligand, such as a quinazolinone derivative, might interact with a biological target, typically a protein.

While numerous studies have performed molecular docking on various quinazolinone derivatives to investigate their potential as inhibitors for targets like DNA gyrase, EGFR, and various kinases, specific docking studies detailing the binding affinity, interaction hotspots, and conformational analysis for the 2-Amino-6-fluoro-4(3H)-quinazolinone-protein complex are not available in the reviewed literature.

Prediction of Binding Affinity and Interaction Hotspots

Information unavailable in the searched scientific literature.

Conformational Analysis of Ligand and Receptor

Information unavailable in the searched scientific literature.

Molecular Dynamics Simulations to Investigate Dynamic Interactions

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. In pharmacology, MD simulations can provide insight into the stability of ligand-protein complexes and the dynamic nature of their interactions. Although MD simulations have been conducted for other quinazolinone compounds to confirm the stability of their binding to protein targets, no such studies have been published specifically for this compound.

Quantum Chemical Calculations for Electronic Properties and Reaction Pathways

Quantum chemical calculations are used to investigate the electronic structure and properties of molecules. These methods can provide valuable information about molecular orbitals, charge distribution, and the feasibility of chemical reactions.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity of molecules. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important parameter for determining molecular stability and reactivity. While FMO analysis is a common theoretical tool, specific calculations detailing the HOMO-LUMO energies and orbital distributions for this compound were not found.

Reaction Mechanism Predictions

Theoretical studies predicting the reaction pathways and mechanisms involving this compound have not been identified in the available literature. Such studies would typically employ methods like Density Functional Theory (DFT) to map out the potential energy surface of a reaction and identify transition states.

Cheminformatics and Virtual Library Generation for Structure-Based Design

Cheminformatics plays a crucial role in modern drug discovery by employing computational methods to analyze and manage large volumes of chemical data. In the context of this compound and its analogs, cheminformatics tools are instrumental in generating virtual libraries for structure-based drug design. This approach allows researchers to explore a vast chemical space efficiently, identifying novel compounds with desired biological activities.

The process often begins with a known scaffold, such as the 2-amino-quinazolin-4(3H)-one core. nih.gov By leveraging high-content screening (HCS) of extensive compound libraries, researchers can identify initial "hit" compounds. nih.gov For instance, a library containing 200,000 compounds from the Korea Chemical Bank was screened to find novel antiviral agents against fatal coronaviruses, leading to the identification of a 2-amino-quinazolin-4(3H)-one derivative as a promising starting point. nih.gov

Once a hit is identified, structure-based design and optimization are performed. This involves creating a virtual library of derivatives by systematically modifying the core structure. For the quinazolinone scaffold, this can include altering substituents at various positions to improve potency and selectivity. For example, in the development of potential inhibitors for SARS-CoV-2 and MERS-CoV, researchers designed a series of 2-amino-quinazolin-4(3H)-one analogues by introducing different aromatic rings and functional groups. nih.gov Similarly, structure optimization of 6-(2-amino-1H-benzo[d]imidazole-6-yl)-quinazolin-4(3H)-one was undertaken to discover multi-targeted inhibitors for cancer therapy, focusing on kinases like Aurora A and PI3Kα. nih.gov

These virtual libraries are then subjected to computational screening and docking studies to predict their binding affinity and interaction with specific biological targets. This computational pre-screening helps prioritize a smaller, more manageable set of compounds for chemical synthesis and subsequent biological evaluation, thereby accelerating the drug discovery process.

Crystal Structure Analysis of Related Quinazolinone Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing invaluable insights into the molecular structure, conformation, and intermolecular interactions of quinazolinone derivatives. While the specific crystal structure of this compound is not detailed in the provided search results, analysis of closely related analogs reveals key structural features of this class of compounds.

The crystal structures of several quinazolinone derivatives have been elucidated, highlighting common and variable geometric parameters. For instance, the analysis of a newly synthesized quinazolinone derivative, compound 2a, revealed that it crystallizes in the monoclinic space group P 21/c. mdpi.com The quinazoline (B50416) part of this molecule was found to be approximately planar, a common feature for this heterocyclic system. mdpi.com The three-dimensional structure is stabilized by π–π stacking interactions. mdpi.com

In another study, the crystal structure of 6-amino-2-(fluoromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one was determined. researchgate.net A key finding was that the phenyl ring attached to the N1 atom is nearly perpendicular to the quinazoline plane, with a dihedral angle of 87.60 (12)°. researchgate.net The stability of this crystal structure is maintained by a network of intermolecular hydrogen bonds, including N—H⋯F, N—H⋯O, and C—H⋯O interactions. researchgate.net

The analysis of three mackinazolinone derivatives also provides insights into the intermolecular forces that govern the crystal packing. researchgate.net Intermolecular interaction energies were calculated using computational models, revealing the significance of various contacts in the crystal lattice. researchgate.net

These studies collectively demonstrate that the solid-state structures of quinazolinone derivatives are influenced by a combination of factors including the planarity of the core ring system, the orientation of substituents, and a network of non-covalent interactions like hydrogen bonding and π–π stacking. This structural information is critical for understanding structure-activity relationships (SAR) and for the rational design of new quinazolinone-based therapeutic agents.

Compound NameCrystal SystemSpace GroupKey Structural FeaturesReference
Compound 2a (a quinazolinone derivative)MonoclinicP 21/cApproximately planar quinazoline core; π–π stacking interactions. mdpi.com
6-Amino-2-(fluoromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-oneNot specifiedNot specifiedPhenyl ring nearly perpendicular to the quinazoline plane; stabilized by N—H⋯F, N—H⋯O, and C—H⋯O hydrogen bonds. researchgate.net
2-Amino-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-oneNot specifiedNot specifiedSubject of X-ray crystallography to delineate intermolecular interactions. researchgate.net
2-Nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-oneNot specifiedNot specifiedSubject of X-ray crystallography to delineate intermolecular interactions. researchgate.net
N-(11-Oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)benzamideNot specifiedNot specifiedSubject of X-ray crystallography to delineate intermolecular interactions. researchgate.net

Applications in Chemical and Materials Science Non Clinical Focus

2-Amino-6-fluoro-4(3H)-quinazolinone as a Versatile Organic Building Block

The quinazolinone core is recognized as a "privileged structure" in chemistry, serving as a foundational blueprint for the synthesis of more complex molecules. nih.gov The title compound, this compound, exemplifies this versatility, acting as a key intermediate in the elaboration of a wide array of derivatives. nih.gov The reactivity of the quinazolinone system is centered around its multiple functional groups: the amino group at the 2-position, the secondary amine within the heterocycle (at position 3), and the aromatic ring, which can be further substituted.

The presence of the amino group at the C2 position and the lactam functionality provides sites for various chemical modifications. researchgate.netnih.govnih.gov Synthetic chemists can exploit these sites to introduce new functionalities and build larger molecular architectures. For instance, the amino group can be acylated, alkylated, or used as a nucleophile in condensation reactions to form Schiff bases or other heterocyclic systems. nih.govresearchgate.netderpharmachemica.com

The fluorine atom at the 6-position significantly influences the molecule's electronic properties, enhancing its potential as a building block. Fluorine's high electronegativity can alter the acidity of nearby protons and the reactivity of the aromatic ring, often improving metabolic stability and binding affinity in resulting compounds without adding significant steric bulk. nih.govresearchgate.net The synthesis of various fluorinated quinazolinone derivatives has been a focus of research, highlighting the importance of this structural motif. organic-chemistry.orgresearchgate.netnih.gov

The following table summarizes synthetic pathways starting from quinazolinone-related structures, illustrating their utility as versatile precursors.

Starting Material ClassReagents/ConditionsProduct ClassReference
Anthranilic acidsUrea, heatQuinazolinediones nih.gov
QuinazolinedionesPOCl₃, TEADichloroquinazolines nih.gov
2-Chloro-4(3H)-quinazolinonesAnilines, DMF, heat2-Amino-quinazolin-4(3H)-ones nih.gov
2-fluoro-N-methylbenzamideBenzamide, Cs₂CO₃, DMSO3-methyl-2-phenylquinazolin-4-one acs.org
2-amino-N-phenylbenzamideTrifluoroacetic acid (TFA), DCE, heat2-(trifluoromethyl)quinazolin-4-ones organic-chemistry.org

Integration into Polymeric Materials or Supramolecular Assemblies

While specific examples detailing the incorporation of this compound into polymers are not extensively documented in the reviewed literature, the inherent molecular features of the compound suggest its potential for such applications. The quinazolinone core possesses hydrogen bond donors (-NH) and acceptors (C=O, ring nitrogens), which are fundamental for directing the self-assembly of molecules into ordered supramolecular structures. nih.gov

These hydrogen bonding capabilities could be harnessed to create tapes, sheets, or three-dimensional networks, which are the basis of many functional organic materials, including gels and liquid crystals. The formation of electron donor-acceptor (EDA) complexes, a key interaction in supramolecular chemistry, has been demonstrated with quinazolinone byproducts, suggesting the scaffold's ability to participate in charge-transfer interactions that can drive assembly. acs.org Synthetic modification of the 2-amino group could be used to attach the quinazolinone core to a polymer backbone or to introduce recognition sites that facilitate the formation of complex, non-covalent assemblies. nih.gov

Potential as Probes for Biological Systems and Bioimaging Applications

The quinazolinone skeleton is an emerging and highly promising platform for the development of luminescent materials and fluorescent probes. rsc.org Many quinazolinone derivatives exhibit favorable photophysical properties, including high quantum yields and large Stokes shifts, which are desirable for bioimaging applications to minimize background autofluorescence. rsc.orgntu.edu.sg The fluorescence of these compounds often arises from intramolecular charge transfer (ICT) processes and can be sensitive to the local environment, such as solvent polarity, pH, or viscosity. nih.govrsc.org

This environmental sensitivity is the basis for designing "turn-on" or ratiometric fluorescent probes. By modifying the quinazolinone core, researchers have created probes that selectively detect specific analytes or report on enzymatic activity. nih.govresearchgate.netnih.gov For example, a probe's fluorescence can be initially quenched and then "turned on" upon reaction with a target molecule, such as carbon monoxide or hypochlorite. nih.govresearchgate.net The general design strategy involves attaching a recognition unit to the quinazolinone fluorophore, which modulates its electronic properties until a specific interaction or reaction occurs. ntu.edu.sgnih.gov

The this compound structure contains the necessary components for a fluorophore: a conjugated heterocyclic system, an electron-donating amino group, and an electron-withdrawing fluorine atom. This donor-acceptor type structure is a classic design for creating fluorescent molecules. nih.gov While specific bioimaging applications of the title compound are still an emerging area, the established success of related quinazolinone derivatives provides a strong rationale for its potential in developing novel probes for visualizing biological processes.

The table below highlights the properties of some reported quinazolinone-based fluorescent probes, demonstrating the platform's versatility.

Quinazolinone Probe TypeTarget Analyte/ProcessPrinciple of DetectionReference
2-(2′-nitrophenyl)-4(3H)-quinazolinone (NPQ)Carbon Monoxide (CO)Reduction of nitro group to fluorescent amino group nih.gov
2-(2'-hydroxyphenyl)-4(3H)-quinazolinone (HPQ) derivativeHypochlorite (ClO⁻)Oxidation-hydrolysis reaction releases fluorophore researchgate.net
Conjugated quinazolinoneLysosomal viscosityLimited intramolecular rotation in viscous media enhances fluorescence rsc.org
Quinazoline-fluorescein conjugateα₁-Adrenergic Receptors (α₁-ARs)Direct labeling of receptor with a fluorescent ligand nih.gov

Role in Catalyst Design or Coordination Chemistry

The structure of this compound, rich in nitrogen and oxygen heteroatoms, makes it an excellent candidate for use as a ligand in coordination chemistry. These heteroatoms possess lone pairs of electrons that can coordinate with metal ions to form stable metal complexes. nih.govnih.gov Research on related quinazolinone derivatives has shown that they can act as bidentate ligands, coordinating to metal centers through atoms such as the lactam oxygen and an azomethine nitrogen (from a Schiff base derivative). nih.gov

The formation of such metal complexes can dramatically alter the electronic and steric properties of the quinazolinone ligand, opening avenues for applications in catalysis. Transition metal complexes are at the heart of many catalytic processes, and the quinazolinone scaffold provides a tunable platform for designing ligands that can control the reactivity and selectivity of a metal center. mdpi.com While the direct use of this compound in catalyst design is not yet widely reported, the fundamental principles of coordination chemistry and the successful use of other nitrogen heterocycles as ligands strongly support its potential in this field. nih.govresearchgate.net These complexes could find use in various metal-catalyzed organic transformations.

Future Perspectives and Emerging Research Directions

Development of Novel and Efficient Synthetic Routes

The synthesis of quinazolinone derivatives has been an area of intense research, with a continuous drive towards more efficient, cost-effective, and environmentally friendly methods. nih.gov Future efforts in the synthesis of 2-amino-6-fluoro-4(3H)-quinazolinone are likely to focus on several key strategies. One promising approach is the development of one-pot, multi-component reactions that can generate molecular diversity from simple starting materials in a single step. nih.gov For instance, a novel multi-component reaction strategy has been developed for the construction of 2-amino 3-substituted quinazolinone derivatives from isatoic anhydride (B1165640) and an amine with an electrophilic cyanating agent. nih.gov

Furthermore, the use of microwave-assisted organic synthesis is expected to become more prevalent, as it often leads to significantly reduced reaction times, increased yields, and cleaner reaction profiles. nih.gov Metal-catalyzed reactions, particularly those employing palladium, copper, and iron, will continue to be refined for the construction of the quinazolinone core and for late-stage functionalization, allowing for the introduction of diverse substituents. nih.gov Additionally, there is a growing interest in flow chemistry for the continuous and scalable production of these compounds, which could be particularly advantageous for industrial applications. A direct method for the synthesis of fluorinated quinazolinones using fluorinated acids without the need for metals or additives has also been reported, offering a high-economy and broad-scope approach. nih.govnih.gov

Exploration of New Biological Targets and Mechanisms (In Vitro)

While the anti-cancer properties of quinazolinone derivatives are well-documented, future in vitro studies will likely uncover novel biological targets and mechanisms of action for this compound and its analogs. The inherent versatility of the quinazolinone scaffold allows for its modification to interact with a wide range of biological macromolecules. nih.gov

Recent studies have shown that quinazolinone derivatives can act as potent inhibitors of various kinases, including epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor-2 (VEGFR-2), and cyclin-dependent kinases (CDKs). nih.gov The introduction of a fluorine atom at the 6-position can significantly influence the electronic properties and binding interactions of the molecule, potentially leading to enhanced potency and selectivity for specific kinase isoforms. nih.gov

Beyond oncology, there is growing interest in the potential of quinazolinone derivatives for the treatment of neurodegenerative diseases, such as Alzheimer's disease. nih.govjocpr.com In vitro assays are being employed to investigate their ability to inhibit enzymes like beta-secretase 1 (BACE1) and to modulate pathways involved in neuroinflammation and oxidative stress. nih.govresearchgate.net Furthermore, the antimicrobial and antiviral activities of this class of compounds continue to be an active area of investigation, with studies exploring their efficacy against a range of pathogens. nih.govresearchgate.net

Advancement of Computational Tools for Predictive Modeling

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, and their application to the study of this compound is set to expand significantly. jocpr.comnih.govnih.gov Advanced in silico techniques are being used to predict the binding affinities of quinazolinone derivatives to their biological targets, elucidate their mechanisms of action at the molecular level, and guide the design of new analogs with improved pharmacological profiles. nih.govnih.govcityu.edu.hk

Molecular docking studies, for example, can provide valuable insights into the binding modes of these compounds within the active sites of enzymes like kinases and DNA gyrase. nih.gov These studies can help to rationalize observed structure-activity relationships (SAR) and identify key interactions that are crucial for biological activity. Furthermore, quantitative structure-activity relationship (QSAR) models are being developed to correlate the physicochemical properties of quinazolinone derivatives with their biological activities, enabling the prediction of the potency of novel compounds before their synthesis. researchgate.net

The use of molecular dynamics (MD) simulations is also becoming more common, allowing for the study of the dynamic behavior of ligand-protein complexes over time and providing a more realistic representation of the binding process. arxiv.org These computational approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery process and reduce the costs associated with the synthesis and testing of new compounds.

Integration with Combinatorial Chemistry and High-Throughput Screening for Academic Discovery

The integration of combinatorial chemistry with high-throughput screening (HTS) has revolutionized academic drug discovery by enabling the rapid synthesis and evaluation of large libraries of compounds. uhnresearch.canih.govnih.gov This approach is particularly well-suited for the exploration of the chemical space around the this compound scaffold.

Combinatorial libraries of quinazolinone derivatives can be generated by systematically varying the substituents at different positions of the quinazolinone ring. biorxiv.org These libraries can then be screened against a panel of biological targets using HTS assays to identify "hit" compounds with desired activities. uhnresearch.canih.govnih.gov This strategy allows for the efficient exploration of SAR and the identification of promising lead compounds for further optimization.

Academic research institutions are increasingly adopting HTS platforms to screen their own unique compound collections and to identify novel biological probes and potential drug candidates. uhnresearch.ca The application of these technologies to libraries of this compound derivatives is expected to lead to the discovery of new biological activities and to provide a deeper understanding of the therapeutic potential of this versatile scaffold.

Design of Multi-Target Directed Ligands Based on the Quinazolinone Scaffold

The traditional "one-target, one-drug" paradigm is often insufficient for the treatment of complex, multifactorial diseases such as cancer and neurodegenerative disorders. jocpr.comnih.gov This has led to a growing interest in the design of multi-target directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. nih.govnih.gov The quinazolinone scaffold is an ideal framework for the development of MTDLs due to its ability to be readily functionalized with different pharmacophoric groups. oncotarget.com

For example, quinazolinone-based compounds have been designed to dually inhibit both EGFR kinase and tubulin polymerization, two important targets in cancer therapy. nih.gov In the context of Alzheimer's disease, researchers are developing quinazolinone derivatives that can simultaneously inhibit cholinesterases and BACE1, as well as exhibit antioxidant properties. nih.govresearchgate.netnih.gov The 6-fluoro substituent can play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of these multi-target agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.